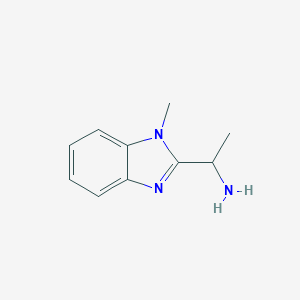

1-(1-Methylbenzimidazol-2-yl)ethanamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is a chemical compound with the molecular formula C10H13N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Benzimidazole derivatives are explored for their potential therapeutic applications, including as antiviral and anti-inflammatory agents.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

Target of Action

The primary target of 1-(1-methylbenzimidazol-2-yl)ethanamine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

1-(1-methylbenzimidazol-2-yl)ethanamine interacts with tubulin and modulates its polymerization . The compound elongates the nucleation phase and slows down the tubulin polymerization, similar to the effect of nocodazole .

Biochemical Pathways

The interaction of 1-(1-methylbenzimidazol-2-yl)ethanamine with tubulin affects the polymerization of tubulin, which is a critical process in the formation of the mitotic spindle during cell division . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The modulation of tubulin polymerization by 1-(1-methylbenzimidazol-2-yl)ethanamine can lead to the disruption of cell division, resulting in cell cycle arrest and cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Vorbereitungsmethoden

The synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the reaction of benzimidazole with appropriate alkylating agents. One common method includes the alkylation of benzimidazole with alpha,1-dimethylmethanamine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Vergleich Mit ähnlichen Verbindungen

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine can be compared with other benzimidazole derivatives such as:

- 1H-Benzimidazole-2-carboxylic acid

- 1H-Benzimidazole-2-methanamine, alpha,5-dimethyl-

- 1H-Benzimidazole-2-methanamine, N,alpha-dimethyl- These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine lies in its specific substituents, which confer distinct reactivity and potential applications .

Eigenschaften

IUPAC Name |

1-(1-methylbenzimidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7(11)10-12-8-5-3-4-6-9(8)13(10)2/h3-7H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQJEKDKGMFLHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101260523 |

Source

|

| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177407-17-9 |

Source

|

| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177407-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.